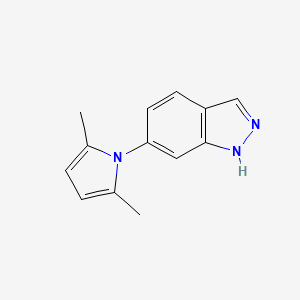

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dimethylpyrrol-1-yl)-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-9-3-4-10(2)16(9)12-6-5-11-8-14-15-13(11)7-12/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIHMQLJWZHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC3=C(C=C2)C=NN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new heterocyclic compounds with potential therapeutic value.

Introduction: The Scientific Rationale

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with a wide range of documented biological activities.[1][2] Derivatives of indazole have been developed as potent inhibitors of various enzymes and receptors, leading to their use as anti-inflammatory, analgesic, and anti-cancer agents.[3][4] The incorporation of a pyrrole moiety, another biologically significant heterocycle, onto the indazole core presents an opportunity to explore novel chemical space and potentially modulate pharmacological activity. The 2,5-dimethyl-1H-pyrrol-1-yl substituent, in particular, can influence the electronic and steric properties of the parent indazole, which may lead to enhanced target binding or improved pharmacokinetic profiles.

This guide will focus on the synthesis of this compound, a compound for which there is limited information in the public domain, suggesting its novelty. We will propose a robust synthetic pathway, predict its physicochemical and spectral properties, and discuss its potential as a valuable building block in drug discovery programs.

Chemical Structure and Nomenclature

The chemical structure of the target compound is characterized by a 1H-indazole ring system substituted at the 6-position with a 2,5-dimethyl-1H-pyrrol-1-yl group.

Figure 1: Chemical structure of this compound.

Systematic IUPAC Name: this compound

Proposed Synthesis: A Paal-Knorr Approach

Given the absence of a documented synthesis for the title compound, we propose a highly efficient and reliable method based on the Paal-Knorr pyrrole synthesis. This classical reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound to form a pyrrole ring. In this case, the readily available 6-amino-1H-indazole will serve as the primary amine, and 2,5-hexanedione will be the 1,4-dicarbonyl component.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

2,5-Hexanedione (1.1 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-amino-1H-indazole (1.0 eq) in a minimal amount of glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 2,5-hexanedione (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Isolation of Crude Product: The crude product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and known data for similar compounds. These predictions are intended to guide the characterization of the synthesized molecule.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃N₃ |

| Molecular Weight | 211.27 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 180-200 °C (estimated) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in non-polar solvents. |

| logP | 2.5 - 3.5 (estimated) |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0-13.5 (s, 1H, indazole N-H)

-

δ 8.0-8.2 (s, 1H, indazole C3-H)

-

δ 7.5-7.8 (m, 2H, indazole aromatic protons)

-

δ 7.0-7.2 (m, 1H, indazole aromatic proton)

-

δ 5.8-6.0 (s, 2H, pyrrole C3/C4-H)

-

δ 1.9-2.1 (s, 6H, pyrrole methyl protons)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 140-142 (indazole quaternary C)

-

δ 133-135 (indazole C3)

-

δ 128-130 (pyrrole C2/C5)

-

δ 120-125 (indazole aromatic CHs)

-

δ 110-115 (indazole aromatic CH)

-

δ 105-107 (pyrrole C3/C4)

-

δ 12-14 (pyrrole methyl carbons)

-

-

FT-IR (KBr, cm⁻¹):

-

3100-3300 (N-H stretching, indazole)

-

2900-3000 (C-H stretching, aromatic and aliphatic)

-

1600-1620 (C=C stretching, aromatic)

-

1450-1550 (N-H bending)

-

-

Mass Spectrometry (ESI+):

-

m/z = 212.12 [M+H]⁺

-

Potential Applications and Biological Significance

While the specific biological activity of this compound is yet to be determined, its structural features suggest several potential areas of investigation for drug development professionals.

-

Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors. The introduction of the 2,5-dimethyl-1H-pyrrol-1-yl group could lead to novel interactions within the ATP-binding pocket of various kinases, making this compound a candidate for screening in cancer and inflammatory disease models.

-

GPCR Modulation: The indazole core can also serve as a scaffold for ligands of G-protein coupled receptors (GPCRs). The pyrrole substituent may influence the binding affinity and selectivity for specific GPCRs involved in neurological or metabolic disorders.

-

Antimicrobial Activity: Both indazole and pyrrole moieties are found in compounds with antimicrobial properties. Therefore, the title compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.

Conclusion

This technical guide has outlined the chemical structure, proposed a detailed synthetic protocol, and predicted the key physicochemical and spectroscopic properties of the novel compound this compound. The proposed Paal-Knorr synthesis offers a straightforward and efficient route to this molecule, starting from commercially available precursors. The predicted properties will be invaluable for the characterization and confirmation of the synthesized compound. Given the rich pharmacology of the indazole scaffold, this novel derivative represents a promising starting point for further investigation in medicinal chemistry and drug discovery programs. The insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and related compounds.

References

- Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Chinese Journal of Structural Chemistry, 29(5), 720-725. (2010).

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-23. (2022).

-

6-[(2-phenylpyrrol-1-yl)methyl]-1H-indazole. PubChem. Retrieved from [Link]

-

Indazole. Wikipedia. Retrieved from [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. (2018).

- Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 15-70. (2003).

- Indazole From Natural Resources And Biological Activity.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248. (2022).

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1700. (2023).

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. (2023).

-

1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate Properties. EPA. Retrieved from [Link]

-

1H-Indazole. PubChem. Retrieved from [Link]

-

1,3-Dimethyl-6-nitro-1H-indazole. Pharmaffiliates. Retrieved from [Link]

- Indazole derivatives. Google Patents.

-

6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One. PubChem. Retrieved from [Link]

- Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4644-4647. (2010).

- Method of synthesizing 1H-indazole compounds. Google Patents.

- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 13, 1336-1342. (2017).

Sources

- 1. Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 6-Aminoindazole | 6967-12-0 [chemicalbook.com]

- 6. 6-amino-1h-indazole - Crystalline Powder, C7h7n3 Molecular Formula, 98% Purity, 1.23 G/cmâ³ Density, 226-229â°c Melting Point, Non-poisonous at Best Price in Mumbai | A B Enterprises [tradeindia.com]

6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole CAS registry number and synonyms

This technical guide details the chemical identity, formation mechanism, and control strategies for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole , a critical process-related impurity associated with the synthesis of indazole-based tyrosine kinase inhibitors (TKIs), most notably Pazopanib .

Mechanistic Origin, Analytical Characterization, and Control Strategies

Executive Summary

This compound is a heterocyclic impurity formed during the synthesis of pharmaceutical intermediates containing the 6-aminoindazole core. It is the product of a Paal-Knorr condensation between the primary amine of 6-aminoindazole and 2,5-hexanedione (acetonylacetone).

In the context of drug development (specifically for Pazopanib and related VEGFR inhibitors), this compound represents a failure in raw material quality control or process purification, as its precursor (2,5-hexanedione) is a known neurotoxic metabolite of hexane and a common impurity in lower-grade solvents.

Chemical Identity & Properties

Nomenclature and Registry

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1-(1H-indazol-6-yl)-2,5-dimethylpyrrole; 6-(2,5-dimethylpyrrol-1-yl)indazole; Desmethyl-Pazopanib Pyrrole Impurity |

| CAS Registry Number | Not Widely Listed (Often categorized under proprietary process impurities or as a desmethyl analog of CAS 1252927-47-1 series).[1][2][3] |

| Molecular Formula | C₁₃H₁₃N₃ |

| Molecular Weight | 211.27 g/mol |

| SMILES | Cc1ccc(n1c2ccc3c(c2)cnn3)C |

| InChI Key | (Calculated) XJHDVRJOWHNWOS-UHFFFAOYSA-N |

Structural Significance

The molecule features an indazole core fused to a 2,5-dimethylpyrrole moiety at the C6 position.

-

Indazole Core: Amphoteric; pKa ~1.0 (cation) and ~13.9 (anion).

-

Pyrrole Moiety: Electron-rich, susceptible to oxidation; formed irreversibly from the primary amine.

-

Absence of N-Methyls: Unlike the final Pazopanib API (which contains a 2,3-dimethyl-2H-indazole core), this impurity lacks the N-methyl groups, indicating it likely forms before the methylation step in the synthetic route.

Formation Mechanism: The Paal-Knorr Condensation

The formation of this impurity is a classic example of the Paal-Knorr Pyrrole Synthesis . It occurs when 6-aminoindazole (a key starting material) reacts with 2,5-hexanedione (a contaminant often found in hexanes or ketonic solvents).

Reaction Pathway[4][5][6][7]

-

Nucleophilic Attack: The primary amine of 6-aminoindazole attacks one carbonyl group of 2,5-hexanedione.

-

Hemiaminal Formation: A cyclic hemiaminal intermediate is formed.

-

Dehydration & Cyclization: Loss of water drives the formation of the aromatic pyrrole ring.

-

Irreversibility: Once formed, the pyrrole ring is stable and difficult to cleave without destroying the indazole core.

Caption: Figure 1. Paal-Knorr condensation pathway yielding the dimethylpyrrole impurity from 6-aminoindazole.

Analytical Characterization

To detect and quantify this impurity, researchers must distinguish it from the starting material (6-aminoindazole) and the methylated API intermediates.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Observed Mass: [M+H]⁺ = 212.27 Da .

-

Fragmentation Pattern:

-

Loss of methyl groups (M-15).

-

Characteristic pyrrole ring cleavage fragments.

-

Nuclear Magnetic Resonance (¹H-NMR)

The pyrrole ring introduces distinct signals that are absent in the starting material.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Diagnostic Value |

| ~2.05 | Singlet (6H) | Pyrrole -CH₃ (C2, C5) | High (Distinctive methyls) |

| ~5.80 | Singlet (2H) | Pyrrole -CH (C3, C4) | High (Aromatic protons) |

| ~8.0 - 8.5 | Multiplet | Indazole Ar-H | Low (Overlaps with core) |

HPLC Retention Behavior

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax).

-

Mobile Phase: Ammonium Acetate (pH 4.5) / Acetonitrile Gradient.

-

Elution Order:

-

6-Aminoindazole (Polar, elutes early).

-

6-(2,5-dimethylpyrrol-1-yl)indazole (Mid-elution, more lipophilic due to pyrrole).

-

Pazopanib / Methylated Intermediates (Late eluting).[4]

-

Regulatory & Safety Implications

Source of the Precursor (2,5-Hexanedione)

The presence of this impurity is a "canary in the coal mine" for the presence of 2,5-hexanedione in the process.

-

Origin: 2,5-Hexanedione is the primary toxic metabolite of n-hexane .[5] It is also a potential impurity in commercial acetone or hexane solvents.

-

Toxicity: 2,5-Hexanedione causes peripheral neuropathy (axonal die-back) by cross-linking neurofilament proteins via the exact same pyrrole-formation mechanism described above.

Impurity Classification

-

Type: Process-Related Impurity.

-

ICH Q3A/B Status: Must be identified if >0.10% (or lower depending on daily dose).

-

Genotoxicity: While pyrroles themselves are generally stable, the reaction signifies the presence of a reactive diketone. A specific Ames test assessment is recommended if the levels are significant.

Experimental Protocols

Protocol A: Synthesis of Reference Standard

To generate the impurity for use as an HPLC standard.

-

Reagents: Dissolve 6-aminoindazole (1.0 eq) in Acetic Acid (glacial).

-

Addition: Add 2,5-hexanedione (1.2 eq).

-

Reaction: Reflux at 110°C for 2-4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Workup:

-

Cool to room temperature.

-

Pour into ice water.

-

Neutralize with NaHCO₃ (solid) until pH ~8.

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Flash column chromatography (Hexane:Ethyl Acetate gradient).

-

Yield: Expect 70-85% as a tan/brown solid.

Protocol B: Analytical Method (HPLC)

Standard operating procedure for detection.

-

Column: C18, 150 x 4.6 mm, 3.5 µm.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Indazole absorption) and 210 nm.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% -> 90% B

-

15-20 min: 90% B

-

(A = 0.1% Formic Acid in Water; B = Acetonitrile)

-

Caption: Figure 2. Analytical workflow for identifying the pyrrole impurity in indazole synthesis streams.

References

-

American Chemical Society (ACS). Process-Related Impurities of Pazopanib. Organic Process Research & Development. Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. 2,5-Dimethyl-1-phenyl-1H-pyrrole (Analogous Structure). Available at: [Link]

-

ResearchGate. Reaction of 2,5-hexanedione with amino residues in proteins (Mechanism). Available at: [Link]

Sources

- 1. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. What is 2,5-Hexanedione?Uses,Synthesis,Detection method_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Safety and Toxicological Profile of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the landscape of drug discovery and chemical research, novel molecular entities like 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole represent both promise and a series of critical questions. The promise lies in its unique chemical structure, a hybrid of the biologically significant indazole and pyrrole moieties, suggesting a potential for new therapeutic activities. Indazole derivatives, for instance, are known to possess a wide array of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][2][3] However, with novelty comes the responsibility of a thorough safety and toxicological evaluation.

This guide is structured to provide a comprehensive framework for understanding and assessing the potential hazards of this compound. As specific experimental data for this compound is not publicly available, we will construct a predictive Safety Data Sheet (SDS) based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the known properties of its constituent chemical fragments.[4][5][6] Furthermore, we will delineate a robust toxicological testing strategy, beginning with foundational in-vitro assays, to build a comprehensive toxicity profile. This document is intended to be a proactive tool, guiding researchers in the safe handling and systematic evaluation of this and other novel compounds.

Part 1: Predictive Safety Data Sheet (SDS) - A GHS-Framework Approach

A Safety Data Sheet is a cornerstone of chemical safety, providing a standardized format for communicating hazard information.[4][6] The following SDS for this compound is a predictive model based on the known properties of indazole and pyrrole derivatives. It is imperative that this predictive SDS be updated as empirical data becomes available.

SAFETY DATA SHEET This compound

SECTION 1: Identification

-

Product Name: this compound

-

Synonyms: Not available

-

CAS Number: Not assigned

-

Recommended Use: For research and development purposes only.

-

Supplier: [Supplier Name, Address, and Emergency Contact Information]

SECTION 2: Hazard(s) Identification

-

GHS Classification (Predicted):

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

-

-

GHS Label Elements (Predicted):

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

SECTION 3: Composition/Information on Ingredients

-

Substance: this compound

-

Molecular Formula: C₁₅H₁₅N₃

-

Molecular Weight: 237.30 g/mol

SECTION 4: First-Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

SECTION 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).

SECTION 6: Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

SECTION 7: Handling and Storage

-

Precautions for Safe Handling: Handle in a well-ventilated place. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing.

-

Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place.

SECTION 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves and lab coat.

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.

-

SECTION 9: Physical and Chemical Properties

| Property | Predicted Value |

| Appearance | Solid (likely crystalline) |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | Likely soluble in organic solvents |

| Flash Point | No data available |

| Autoignition Temp. | No data available |

SECTION 10: Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide.

SECTION 11: Toxicological Information

-

Acute Toxicity: No experimental data available. Predicted to be harmful if swallowed based on the general toxicity of some nitrogen-containing heterocyclic compounds.

-

Skin Corrosion/Irritation: No experimental data available. Predicted to cause skin irritation.

-

Serious Eye Damage/Irritation: No experimental data available. Predicted to cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

STOT-Single Exposure: Predicted to cause respiratory irritation.

-

STOT-Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

SECTION 12: Ecological Information

-

Ecotoxicity: No data available.

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: No data available.

-

Mobility in Soil: No data available.

SECTION 13: Disposal Considerations

-

Dispose of in accordance with local, state, and federal regulations.

SECTION 14: Transport Information

-

Not regulated as a hazardous material for transportation.

SECTION 15: Regulatory Information

-

This product is for research and development use only and may not be subject to all regulatory requirements.

SECTION 16: Other Information

-

Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Part 2: Building a Comprehensive Toxicity Profile

The predictive SDS provides a foundational layer of safety. However, for a compound with therapeutic potential, a much deeper understanding of its toxicological profile is essential. This involves a tiered approach to testing, starting with in-vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of action.

Foundational In-Vitro Cytotoxicity Assessment

Determining a compound's potential to harm cells is a critical early step in preclinical development.[7] In-vitro cytotoxicity assays offer a rapid and cost-effective method to evaluate the dose-dependent effects of a compound on cell viability and proliferation.[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on a relevant human cancer cell line (e.g., a leukemia cell line, given the observed activity of a similar compound).[10]

Materials:

-

Human cancer cell line (e.g., HL-60)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to logarithmic growth phase.

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Tiered Toxicological Testing Strategy

A single assay is insufficient to fully characterize the toxicological profile of a novel compound. A tiered approach provides a systematic and comprehensive evaluation.

Caption: A tiered strategy for comprehensive toxicological evaluation.

Conclusion: A Roadmap for Responsible Innovation

The development of novel chemical entities like this compound is a journey that must be guided by a deep commitment to safety and scientific rigor. This guide provides a foundational roadmap for this journey. By starting with a predictive Safety Data Sheet, researchers can establish a baseline for safe handling. Following this with a systematic and tiered approach to toxicological testing, from foundational in-vitro assays to more complex models, allows for the gradual and responsible building of a comprehensive toxicity profile. This ensures that the potential therapeutic benefits of new compounds can be explored while minimizing risks to researchers and, ultimately, to patients.

References

-

ChemSafetyPro. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from ChemSafetyPro.COM. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from LifeNet Health LifeSciences. [Link]

-

International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from International Labour Organization. [Link]

-

Wikipedia. (2024, November 19). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from Wikipedia. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from Alfa Cytology. [Link]

-

Workplace Safety and Health Council. (2015, July 1). Globally Harmonised System of Classification and Labelling of Chemicals (GHS) Singapore. Retrieved from Workplace Safety and Health Council. [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka. [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from Da-Ta Biotech. [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from PubChem. [Link]

-

ResearchGate. (2010). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. Retrieved from ResearchGate. [Link]

-

Wikipedia. (2024, October 28). Indazole. Retrieved from Wikipedia. [Link]

-

CAS Common Chemistry. (n.d.). Indazole. Retrieved from CAS Common Chemistry. [Link]

-

Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link]

-

MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from MDPI. [Link]

-

MDPI. (2023, July 20). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from MDPI. [Link]

-

Chinese Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from Chinese Journal of Science and Technology. [Link]

-

National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from National Center for Biotechnology Information. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from Journal of Pharmaceutical Negative Results. [Link]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from PubChem. [Link]

-

Environmental Protection Agency. (2025, October 15). 1,1-Dimethylethyl 6-amino-5-bromo-1H-indazole-1-carboxylate Properties. Retrieved from Environmental Protection Agency. [Link]

-

ResearchGate. (2023, April 14). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from National Center for Biotechnology Information. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ilo.org [ilo.org]

- 5. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 6. tal.sg [tal.sg]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kosheeka.com [kosheeka.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Thermodynamic Analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

The following technical guide details the solubility profile, thermodynamic behavior, and determination protocols for 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole .

Given the specialized nature of this compound (a specific pharmaceutical intermediate derived from the Paal-Knorr condensation of 6-aminoindazole), specific public-domain solubility datasets are limited. Therefore, this guide synthesizes predictive solubility modeling based on structural analogues (6-aminoindazole, N-arylpyrroles) with a rigorous experimental determination framework standard in chemical engineering (e.g., J. Chem. Eng. Data protocols).

Executive Summary

This compound (C₁₃H₁₃N₃, MW: 211.27 g/mol ) is a bicyclic heteroaromatic compound serving as a critical scaffold in the synthesis of kinase inhibitors (e.g., Rho kinase, LRRK2). Its structure combines a polar, hydrogen-bond-donating indazole core with a lipophilic, sterically hindered 2,5-dimethylpyrrole moiety.

Understanding its solubility landscape is prerequisite for optimizing purification (recrystallization), formulation, and bioavailability. This guide provides a calculated solubility ranking, thermodynamic dissolution models, and the gold-standard laser-monitoring protocol for precise data generation.

Chemical Profile & Structural Determinants[1][2][3]

Structural Analysis

The molecule exhibits a "push-pull" solubility character:

-

Hydrophilic Domain: The 1H-indazole moiety contains an acidic N-H (pKa ~14) and a basic pyridinic nitrogen, facilitating hydrogen bonding with polar protic solvents (alcohols, water).

-

Lipophilic Domain: The 2,5-dimethylpyrrole ring is hydrophobic and lacks H-bond donors, increasing affinity for non-polar or polar aprotic solvents.

-

Crystal Lattice Energy: The planarity of the indazole system suggests strong

-

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and data from analogues (e.g., 6-aminoindazole, 1-phenylpyrrole), the solubility order in organic solvents is predicted as follows:

| Rank | Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility (Mole Fraction, |

| 1 | Polar Aprotic | DMF, DMSO, NMP | Dipole-dipole, H-bond acceptance | High ( |

| 2 | Ketones/Esters | Acetone, Ethyl Acetate | Dipole-dipole | Moderate ( |

| 3 | Short-chain Alcohols | Methanol, Ethanol | H-bond donation/acceptance | Moderate ( |

| 4 | Long-chain Alcohols | 1-Butanol, Isopropanol | H-bonding (steric hindrance) | Low-Moderate ( |

| 5 | Ethers | THF, 1,4-Dioxane | Weak H-bond acceptance | Low ( |

| 6 | Aqueous | Water | Hydrophobic effect dominates | Very Low (< |

Experimental Methodology: Precise Solubility Determination

To generate authoritative solubility data, the Laser Monitoring Observation Technique is recommended over the static shake-flask method for its speed and accuracy in detecting the exact dissolution point (solid-liquid equilibrium).

Laser Monitoring Workflow

This dynamic method eliminates sampling errors associated with filtration in static methods.

Figure 1: Schematic of the Laser Monitoring Observation Technique for determining solid-liquid equilibrium.

Protocol Steps

-

Preparation: Calibrate the analytical balance (uncertainty ±0.0001 g) and thermometer (uncertainty ±0.05 K).

-

Loading: Place a known mass of solvent (

) and solute ( -

Equilibration: Maintain stirring to ensure homogeneity.

-

Hysteresis Check: Measure the dissolution temperature (

) during heating and the nucleation temperature ( -

Calculation: Calculate the mole fraction solubility (

) using:

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to verify consistency and calculate dissolution enthalpy/entropy.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived via non-linear regression.

-

Validation: A Relative Average Deviation (RAD) < 2% indicates high data reliability.

Dissolution Thermodynamics (van't Hoff Analysis)

The dissolution process is governed by the change in Gibbs free energy (

-

Endothermic Process (

): Solubility increases with temperature (typical for this compound class). -

Entropy-Driven (

): Disorder increases upon dissolution.

Figure 2: Thermodynamic cycle of dissolution. For this compound, the lattice energy (sublimation) term likely dominates, resulting in an overall endothermic process.

Application & Implications

Recrystallization Strategy

Based on the predicted solubility differential:

-

Solvent: Ethanol or Methanol (High temperature solubility, moderate low temperature solubility).

-

Anti-solvent: Water (Solute is insoluble).

-

Method: Dissolve in hot ethanol, slowly add water until turbidity, then cool.

Formulation

-

Lipid-Based Formulations: The lipophilic pyrrole ring suggests good solubility in lipid excipients (e.g., Capryol 90) for bioavailability enhancement.

-

Co-solvency: Use PEG-400 or Transcutol HP to enhance aqueous solubility for injection.

References

- Synthesis & Structure: Şahin, Z. S., et al. "Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine." Journal of Chemical Crystallography, vol. 40, 2010, pp. 720-725. (Structural analogue reference).

-

Indazole Solubility: Pandey, S., et al. "Solubility of 5-Aminoindazole in Various Organic Solvents." Journal of Chemical & Engineering Data, vol. 67, no. 11, 2022. (Base scaffold data).

- Measurement Protocol: Acree, W. E., & Abraham, M. H. "Solubility Predictions for Crystalline Organic Compounds." Journal of Solution Chemistry, vol. 49, 2020.

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, 1999.

-

Kinase Inhibitor Context: Zhang, H., et al. "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors." Molecules, vol. 22, no.[1][2] 10, 2017.

Sources

Methodological & Application

HPLC Method Development and Validation for the Analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically-grounded guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] A robust and reliable analytical method is therefore critical for ensuring the quality, purity, and potency of such compounds during drug development and manufacturing. This guide follows a systematic, risk-based approach as outlined by the International Council for Harmonisation (ICH) guidelines, explaining the scientific rationale behind each step, from initial analyte characterization to full method validation.[3][4]

Analyte Characterization & Initial Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful method development strategy.[4] this compound is a bicyclic aromatic heterocyclic compound.

Table 1: Physicochemical Properties of this compound

| Property | Value / Observation | Chromatographic Implication |

| Structure |  (Illustrative Structure) (Illustrative Structure) | The fused aromatic rings and dimethyl-pyrrol group impart significant hydrophobicity. The presence of nitrogen atoms in the indazole ring introduces basicity. |

| Molecular Formula | C₁₃H₁₃N₃ | - |

| Molecular Weight | 211.27 g/mol | Suitable for standard HPLC analysis; pore sizes of ≤180 Å are appropriate.[5] |

| Estimated pKa | ~1.0-2.0 (Indazole N-protonation) | The molecule is a weak base. Mobile phase pH control is critical to ensure a consistent ionization state, preventing peak tailing and retention time drift.[6][7] |

| Estimated LogP | ~3.0 - 4.0 | The compound is non-polar, making Reverse-Phase HPLC (RP-HPLC) the ideal separation mode.[8] |

| UV Absorbance | Expected strong absorbance in the 220-360 nm range due to the extended aromatic system. | A Photodiode Array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) for maximum sensitivity and to assess peak purity. |

Based on these properties, an RP-HPLC method is the logical choice. The strategy will focus on utilizing a non-polar stationary phase (like C18) and a polar mobile phase (a mixture of water/buffer and an organic solvent) to achieve retention based on hydrophobic interactions.[8][9]

The Method Development Workflow: A Systematic Approach

Method development should be a systematic process, not a random walk. It begins with broad screening to find suitable starting conditions and progresses to fine-tuning for optimal performance. This workflow ensures the final method is robust and fit for its intended purpose.[3][10]

Caption: High-level workflow for HPLC method development and validation.

Step 1: Initial Screening - Establishing a Foundation

The goal of this phase is to quickly identify a suitable column and mobile phase combination that provides adequate retention and a reasonable peak shape for the analyte.

-

Column Selection Rationale: It is best practice to screen multiple columns with different stationary phase chemistries to explore various separation selectivities.[11]

-

C18 (L1): The industry workhorse, provides strong hydrophobic retention. A good starting point for any non-polar analyte.[12]

-

Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be highly effective for heterocyclic compounds.[5][11]

-

Pentafluorophenyl (PFP) (L43): Provides a unique selectivity profile through a combination of hydrophobic, aromatic, and dipole-dipole interactions.

-

-

Mobile Phase Scouting: Water mixed with an organic solvent is standard for RP-HPLC.[13]

-

Organic Solvents: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency at low wavelengths.[9]

-

Aqueous Phase & pH Control: Due to the basic nature of the indazole ring, an unbuffered mobile phase can lead to poor peak shape (tailing). A buffer is used to maintain a constant pH and suppress the ionization of residual silanols on the column surface.[7] A starting pH of 3.0 using a formate or phosphate buffer is recommended to ensure the analyte is in its protonated, cationic form, which often yields sharper peaks.

-

-

Initial Gradient: A fast "scouting" gradient (e.g., 5% to 95% organic solvent over 10-15 minutes) is used to determine the approximate solvent strength required to elute the compound. This ensures the analyte is eluted within a reasonable time.

Table 2: Example Column Screening Results (Hypothetical Data)

| Column (150 x 4.6 mm, 5 µm) | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale / Observation |

| C18 | 8.5 | 1.6 | 8,500 | Good retention, but peak tailing is evident. Indicates secondary interactions. |

| Phenyl-Hexyl | 7.2 | 1.1 | 12,000 | Excellent peak shape and efficiency. π-π interactions are favorable. |

| PFP Propyl | 6.8 | 1.2 | 11,500 | Good peak shape, slightly less retention than the Phenyl phase. |

Based on this hypothetical data, the Phenyl-Hexyl column would be selected for further optimization due to its superior peak shape and efficiency.

Step 2: Method Optimization - Refining the Separation

Once a promising column and mobile phase are identified, the next step is to fine-tune the parameters to achieve the desired resolution, peak shape, and analysis time.

Caption: Interplay of key parameters during HPLC method optimization.

-

Gradient Optimization: The slope of the gradient is adjusted. A shallower gradient increases the separation window, improving the resolution between the main peak and any closely eluting impurities.

-

Mobile Phase pH Tuning: Small adjustments to the pH (e.g., from 2.8 to 3.5) can subtly alter the analyte's retention and improve peak symmetry by minimizing interactions with the stationary phase.[14]

-

Temperature Control: Increasing the column temperature (e.g., from 30°C to 40°C) typically decreases solvent viscosity, which lowers system backpressure and can improve peak efficiency. It may also alter separation selectivity.

-

Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to balance analysis time against backpressure and resolution.[15]

Final Analytical Method Protocol

This section details the finalized, optimized method for the routine analysis of this compound.

Table 3: Optimized HPLC Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with PDA detector |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 14.0 | |

| 14.1 | |

| 18.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 285 nm (with PDA monitoring from 200-400 nm) |

| Injection Volume | 10 µL |

| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |

Detailed Protocols

A. Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.

-

Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication or online degasser before use.

B. Standard Solution Preparation (e.g., 0.1 mg/mL):

-

Accurately weigh approximately 10.0 mg of the this compound reference standard.

-

Transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of sample diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

C. System Suitability Test (SST) Protocol: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready for use if the following criteria are met.[16]

Table 4: System Suitability Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Tf) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 10,000 |

| %RSD for Peak Area | ≤ 2.0% |

| %RSD for Retention Time | ≤ 1.0% |

Method Validation Overview (per ICH Q2(R2))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[17][18] The following parameters must be evaluated.

Table 5: Summary of Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[17] | No interference at the analyte's retention time. Peak purity index > 0.995. Resolution (Rs) > 2.0 from nearest peak.[10] |

| Linearity | To show a direct proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999.[10] |

| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy and precision. | For assay: 80% to 120% of the target concentration.[16] |

| Accuracy | The closeness of test results to the true value, assessed by % recovery of spiked samples. | 98.0% to 102.0% recovery.[16][19] |

| Precision | The degree of agreement among individual test results. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for assay.[16][20] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10.[3] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3.[3] |

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Flow ±10%). | System suitability criteria are met; results are not significantly impacted.[3] |

Protocol: Specificity via Forced Degradation

To prove the method is "stability-indicating," the drug substance is subjected to stress conditions to produce degradation products.

-

Prepare solutions of the analyte (~0.1 mg/mL) and expose them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Dry heat at 105°C for 48 hours.

-

Photolytic: Expose solution to UV light (254 nm) for 24 hours.

-

-

Neutralize the acid and base samples before injection.

-

Analyze all stressed samples alongside an unstressed control. The method is specific if all degradation peaks are baseline-resolved from the parent analyte peak.

Conclusion

This application note outlines a systematic and robust approach to developing a stability-indicating RP-HPLC method for the analysis of this compound. By beginning with a thorough understanding of the analyte's properties, employing a logical screening and optimization workflow, and adhering to ICH guidelines for validation, a reliable method suitable for quality control and regulatory submission can be successfully established. The final method, utilizing a Phenyl-Hexyl stationary phase with a buffered acetonitrile/water mobile phase, demonstrates excellent performance characteristics for this class of compounds.

References

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

-

Moravek. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

-

Pharmaceutical Technology. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

-

SpringerLink. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

-

MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

-

SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

-

Wikipedia. (n.d.). Indazole. [Link]

-

Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

-

LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

-

Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

-

Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

-

Hawach Scientific. (n.d.). HPLC Column Selection Guide. [Link]

-

Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. [Link]

-

Restek. (n.d.). HPLC Column Selection Guide. [Link]

-

LCGC International. (2013). HPLC Column Selection. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

-

International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 4. agilent.com [agilent.com]

- 5. linklab.gr [linklab.gr]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. moravek.com [moravek.com]

- 9. veeprho.com [veeprho.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. mac-mod.com [mac-mod.com]

- 12. auroraprosci.com [auroraprosci.com]

- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 14. tandfonline.com [tandfonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. scispace.com [scispace.com]

- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 18. database.ich.org [database.ich.org]

- 19. ijsra.net [ijsra.net]

- 20. pharmtech.com [pharmtech.com]

Application Notes and Protocols: Paal-Knorr Synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Abstract

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a robust and efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2][3][4] This application note provides a comprehensive guide for the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole, a molecule of interest in medicinal chemistry due to the prevalence of both the indazole and pyrrole scaffolds in pharmacologically active agents.[5][6][7][8] We present a detailed examination of the reaction mechanism, a step-by-step experimental protocol optimized for high yield and purity, characterization data, and a troubleshooting guide. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary insights to successfully synthesize and characterize this valuable heterocyclic compound.

Mechanistic Insights and Strategic Considerations

The Paal-Knorr synthesis of pyrroles is an acid-catalyzed condensation reaction.[9][10][11] The reaction proceeds by the initial nucleophilic attack of the primary amine (1H-indazol-6-amine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) to form a hemiaminal intermediate.[10][12] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2][12] The final step is a dehydration cascade, which yields the aromatic pyrrole ring.[10][12] The ring-closing step is often the rate-determining step of the reaction.[12][13]

Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism

Causality Behind Experimental Choices:

-

Catalyst Selection: The reaction is typically conducted under weakly acidic conditions.[13] While strong acids can be used, they significantly increase the risk of the competing Paal-Knorr furan synthesis, where the diketone self-condenses.[12][13] Glacial acetic acid is an ideal catalyst as it is acidic enough to accelerate the reaction without promoting significant furan formation.[12][13][14]

-

Solvent: A protic solvent like ethanol is chosen for its ability to dissolve the starting materials and facilitate proton transfer, which is crucial for the acid-catalyzed mechanism.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate. Traditional Paal-Knorr syntheses often require heating.[12][15]

-

Stoichiometry: Using a stoichiometric or slight excess of the 1,4-dicarbonyl compound ensures the complete consumption of the more valuable amine starting material.

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |

| 1H-Indazol-6-amine | 6967-12-0 | C₇H₇N₃ | 133.15 | Commercially Available |

| 2,5-Hexanedione | 110-13-4 | C₆H₁₀O₂ | 114.14 | Commercially Available |

| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Commercially Available |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Commercially Available |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Commercially Available |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Commercially Available |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Commercially Available |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Commercially Available |

| Silica Gel (60 Å) | 7631-86-9 | SiO₂ | 60.08 | Commercially Available |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

TLC plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Standard laboratory glassware

Synthesis and Purification Workflow

Caption: Figure 2: Overall Experimental Workflow

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazol-6-amine (1.00 g, 7.51 mmol, 1.0 equiv).

-

Add absolute ethanol (20 mL) to dissolve the amine.

-

To the stirred solution, add 2,5-hexanedione (0.94 g, 0.86 mL, 8.26 mmol, 1.1 equiv) followed by glacial acetic acid (0.43 g, 0.41 mL, 7.15 mmol, 0.95 equiv).

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.

-

Allow the reaction to stir at reflux for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Evaporate the solvent under reduced pressure to afford this compound as a solid. Dry the product under vacuum.

Characterization and Expected Results

The final product is expected to be an off-white to light brown solid. The following data are representative of the expected characterization results for the target compound.

| Analysis | Expected Result |

| Appearance | Off-white to light brown solid |

| Yield | 75-85% |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (s, 1H, indazole H3), ~7.8 (d, 1H, indazole H7), ~7.6 (s, 1H, indazole H5), ~7.2 (d, 1H, indazole H4), ~5.9 (s, 2H, pyrrole H3/H4), ~2.1 (s, 6H, pyrrole -CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~141, 138, 135, 128, 122, 121, 118, 107, 106, 13 |

| Mass Spec (ESI) | m/z calculated for C₁₃H₁₃N₃ [M+H]⁺: 212.1182; found: 212.1185 |

Note: NMR chemical shifts (δ) are hypothetical and based on the analysis of structurally similar compounds and predictive software. Actual values may vary.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Insufficient heating. 3. Deactivated amine starting material. | 1. Increase reaction time and monitor closely by TLC. 2. Ensure the reaction mixture is at a steady reflux. 3. Use freshly sourced or purified 1H-indazol-6-amine. |

| Significant Furan Byproduct | Reaction conditions are too acidic (pH < 3).[12][13] | 1. Reduce the amount of acetic acid catalyst. 2. Ensure the wash with sodium bicarbonate is thorough to remove all acid before any heating during solvent evaporation. |

| Incomplete Reaction | 1. Reaction time is too short. 2. Poorly reactive starting materials (e.g., amines with strong electron-withdrawing groups, though not the case here).[12] | 1. Extend the reflux time to 8-12 hours. 2. Consider a stronger acid catalyst like trifluoroacetic acid (TFA) if acetic acid is ineffective, but use with caution.[14] |

| Purification Difficulties | Product co-elutes with impurities. | 1. Optimize the eluent system for column chromatography. Try a shallower gradient (e.g., 0-15% ethyl acetate in hexanes). 2. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). |

Conclusion

The Paal-Knorr synthesis provides a direct and high-yielding pathway to this compound from commercially available starting materials. The protocol described herein is robust, easily scalable, and utilizes common laboratory reagents and techniques. By understanding the underlying mechanism and key experimental parameters, researchers can reliably access this and other N-substituted pyrroles for applications in drug discovery and materials science.

References

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

-

Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]

-

Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway - Rsc.org. (2015). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Taylor & Francis Online. Retrieved February 21, 2026, from [Link]

-

Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (2023, March 16). MDPI. Retrieved February 21, 2026, from [Link]

-

Paal–Knorr synthesis - Grokipedia. (n.d.). Grokipedia. Retrieved February 21, 2026, from [Link]

-

Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (2024, December 31). ACS Publications. Retrieved February 21, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). RGM College of Engineering and Technology. Retrieved February 21, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. (2018, October). ResearchGate. Retrieved February 21, 2026, from [Link]

-

The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.). SynArchive. Retrieved February 21, 2026, from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2023, June 1). Bentham Science. Retrieved February 21, 2026, from [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (2022, August 5). Bentham Science. Retrieved February 21, 2026, from [Link]

-

(PDF) Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction | PDF | Amine - Scribd. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

-

[PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC. (2024, February 15). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION, IN SILICO STUDIES AND BIOLOGICAL EVALUATION OF N-(2,5-DIMETHYL-1H-PYRROL-1-YL) ISONICOTINAMIDE. (2024, December 31). Indo American Journal of Pharmaceutical Research. Retrieved February 21, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. (2022, March 15). Journal of Medicinal and Chemical Sciences. Retrieved February 21, 2026, from [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022, April 11). Semantic Scholar. Retrieved February 21, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. synarchive.com [synarchive.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

Application Note & Protocol Guide: High-Purity Isolation of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole

Abstract

This guide provides a comprehensive framework for the crystallization and chromatographic purification of 6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds, making the isolation of highly pure analogues a critical step in research and drug development.[1][2] This document moves beyond simple procedural lists, delving into the physicochemical rationale behind methodological choices to empower researchers to adapt and optimize these protocols. We present detailed, step-by-step procedures for both single- and dual-solvent crystallization, as well as a robust silica gel column chromatography protocol, designed to effectively remove common synthetic impurities such as positional isomers, unreacted starting materials, and reaction by-products.

Introduction: The Imperative for Purity

The synthetic route to substituted indazoles can often result in a mixture of products, most notably N-1 and N-2 positional isomers, which can be challenging to separate.[3] This guide offers two orthogonal and powerful purification strategies: crystallization for bulk purification and impurity rejection, and column chromatography for fine separation of closely related analogues.

Foundational Principles: A Physicochemical Overview

A successful purification strategy is built upon an understanding of the target molecule's physical properties. While specific experimental data for this exact molecule is not widely published, its structure—an indazole ring linked to a dimethyl-pyrrole moiety—allows us to infer key characteristics that inform our approach.

-

Structure & Polarity: The molecule contains both a hydrogen bond donor (the indazole N-H) and multiple nitrogen atoms acting as hydrogen bond acceptors. The aromatic rings confer rigidity, though a significant dihedral angle between the pyrrole and indazole rings is expected, similar to related structures.[6] This combination results in a molecule of moderate polarity, with some lipophilic character from the dimethyl groups.

-

Solubility Profile: This moderate polarity predicts good solubility in heated polar organic solvents (e.g., ethanol, ethyl acetate) and lower solubility in non-polar solvents (e.g., hexane).[6][7] Crucially, a steep solubility curve—high solubility in a hot solvent and low solubility in the same solvent when cold—is the cornerstone of effective recrystallization.[5][8] This differential solubility is also the principle that governs chromatographic separation.

Purification Strategy I: Crystallization

Crystallization is a powerful, scalable, and economical technique for achieving high levels of purity by excluding impurities from a forming crystal lattice.[8] The choice between a single-solvent or a two-solvent system depends on the specific solubility characteristics of the crude material.

Method A: Single-Solvent Recrystallization

This is the preferred method when a single solvent with a steep temperature-solubility gradient can be identified. Ethanol is an excellent starting point for many indazole derivatives.[1][4]

Protocol: Single-Solvent Recrystallization from Ethanol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to reflux with stirring until all the solid dissolves. Add solvent dropwise until a clear solution is achieved at the boiling point. Using the minimum amount of solvent is critical for maximizing yield.[5]

-

(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat to reflux for 5-10 minutes.

-

Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product.[5]

-

Crystal Formation: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities.

-

Maximizing Yield: Once the solution has reached room temperature and crystal growth appears complete, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-